![molecular formula C22H20FN5O4 B6558623 N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide CAS No. 1040634-62-5](/img/structure/B6558623.png)
N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide
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Overview
Description
Pyrazine derivatives are a widespread class of compounds in nature, found in DNA, RNA, flavors, and fragrances . They constitute a central building block for a wide range of pharmacological applications . Pyrazines are reported to exhibit various biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing .
Synthesis Analysis
The synthesis of pyrazine derivatives is a complex process that involves various synthetic approaches . These methods are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .Molecular Structure Analysis
The molecular structure of pyrazine derivatives can vary significantly, imparting profound pharmacological differences between these drugs, especially with respect to potency and efficacy .Chemical Reactions Analysis
The chemical reactions involving pyrazine derivatives are diverse and complex. They can involve various synthetic routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research and development of pyrazine derivatives are likely to involve the exploration of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . There is also a continuous need for new and effective drugs, especially in the field of antimicrobial and anticancer therapeutics .
properties
IUPAC Name |
N-[2-[7-[(4-fluorophenyl)methoxy]-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl]ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c23-16-3-1-15(2-4-16)14-32-20-13-28-10-9-27(22(31)18(28)11-19(20)29)8-7-26-21(30)17-12-24-5-6-25-17/h1-6,11-13H,7-10,14H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMNUEVYLGOHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC(=O)C(=CN21)OCC3=CC=C(C=C3)F)CCNC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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